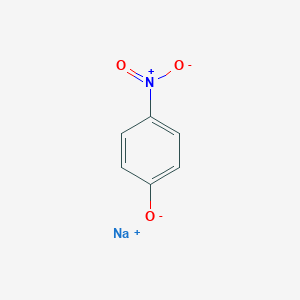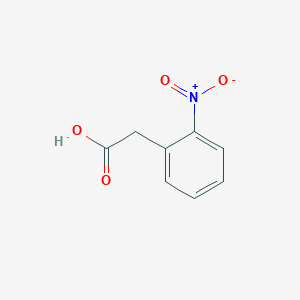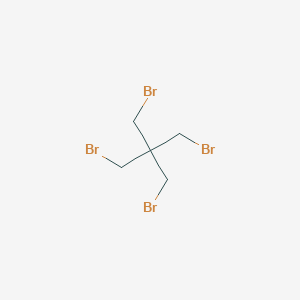
Pentaerythrityl tetrabromide
Descripción general
Descripción
Pentaerythrityl tetrabromide is a derivative of pentaerythritol, a compound with a symmetric four-armed geometry that serves as a valuable starting point for building complex molecular and supramolecular structures. It is closely related to other pentaerythritol derivatives, which are used to create compounds predisposed to form complex networks by association due to their multiple sites of attractive intermolecular interaction .
Synthesis Analysis
The synthesis of pentaerythrityl tetrabromide involves starting from pentaerythritol. An improved method for the preparation of pentaerythrityl tetramine, a related compound, reports starting with pentaerythrityl tetrabromide, which is then treated with sodium p-toluenesulphonamide to give an intermediate, eventually leading to the desired product . Another synthesis method for a related compound, pentaerythrityl tetraimidazole, also starts with pentaerythrityl tetrabromide, which is then treated with imidazole . A high-efficiency method for synthesizing N,N~1,N~2,N~3-tetra(p-toluenesulphonyl) pentaerythrityl tetramine also uses pentaerythrityl tetrabromide as a starting material .
Molecular Structure Analysis
The molecular structure of pentaerythrityl tetrabromide is not directly discussed in the provided papers. However, the structure of related compounds, such as pentaerythrityl tetramine, has been determined by X-ray single crystal diffraction, indicating a hexagonal system . The molecular tectonics of derivatives of pentaerythrityl tetraphenyl ether, which share a similar core to pentaerythrityl tetrabromide, show that these cores can adopt conformations that deviate substantially from tetrahedral geometry .
Chemical Reactions Analysis
The chemical reactions involving pentaerythrityl tetrabromide are primarily related to its role as an intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of pentaerythrityl tetramine and pentaerythrityl tetraimidazole, where it reacts with sodium p-toluenesulphonamide and imidazole, respectively . The reactivity of pentaerythrityl tetrabromide is crucial for the formation of these derivatives, which are then used for further applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pentaerythrityl tetrabromide are not explicitly detailed in the provided papers. However, the lack of mutagenicity to S. typhimurium of pentaerythrityl tetrachloride, a compound with similar halogen substitution, suggests that the steric crowding of the halogen group in these types of compounds may lead to a lack of biological reactivity . This could be indicative of the physical and chemical behavior of pentaerythrityl tetrabromide as well. Additionally, the synthesis of pentaerythrityl tetraacetate using a rare-earth solid superacid catalyst discusses the reaction conditions and yields, which may provide insights into the reactivity of pentaerythritol derivatives .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Pentaerythrityl tetrabromide is generally used as a flexible organic linker to build three-dimensional molecular frameworks such as dendrimers .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of using Pentaerythrityl tetrabromide as a flexible organic linker are not specified in the source .
Synthesis of β-aminocyclohexanones
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The synthesis of a series of known β-aminocyclohexanones has been accomplished using pentaerythrityl tetramethyl imidazolium phosphotungstate (C (MIM-PTA)4) as a new tetradentate acidic catalyst .
Methods of Application
It was prepared via condensation of pentaerythrityl tetrabromide with methyl imidazole .
Results or Outcomes
The catalyst shows high catalytic activity such that after four recycles the product was obtained with high yield and purity .
Building Metal-Organic Frameworks (MOFs)
Specific Scientific Field
This application falls under the field of Materials Science .
Summary of the Application
Pentaerythrityl tetrabromide is used as a flexible organic linker to build three-dimensional molecular frameworks such as metal-organic frameworks (MOFs) .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of using Pentaerythrityl tetrabromide in the synthesis of MOFs are not specified in the source .
Synthesis of Spiropentane
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Pentaerythrityl tetrabromide can be used in the synthesis of spiropentane, which is the simplest spiro-cycloalkane .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of using Pentaerythrityl tetrabromide in the synthesis of spiropentane are not specified in the source .
Preparation of Polyfunctionalized Derivatives
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Pentaerythritol tetrabromide is a versatile building block for the preparation of many compounds, particularly polyfunctionalized derivatives . Applications include alkyd resins, varnishes, polyvinyl chloride stabilizers, tall oil esters, antioxidants (e.g. Anox 20) .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
Such derivatives are found in plastics, paints, cosmetics, and many other products .
Organic Synthesis Reactions
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Pentaerythritol tetrabromide can be used in organic synthesis reactions, such as electrophilic substitution reactions and alkylation reactions .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The outcomes of using Pentaerythritol tetrabromide in these reactions are not specified in the source .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dibromo-2,2-bis(bromomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVBCSOQFXYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062916 | |
| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythrityl tetrabromide | |
CAS RN |
3229-00-3 | |
| Record name | 1,3-Dibromo-2,2-bis(bromomethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3229-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythrityl tetrabromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-2,2-bis(bromomethyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



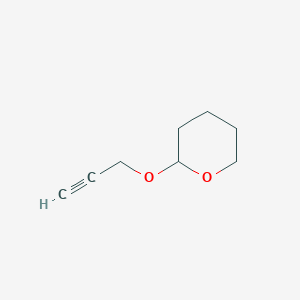

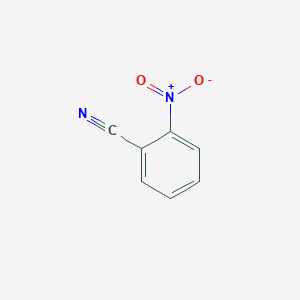
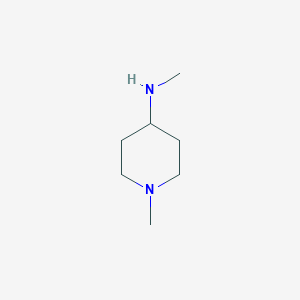
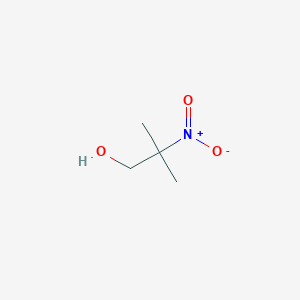
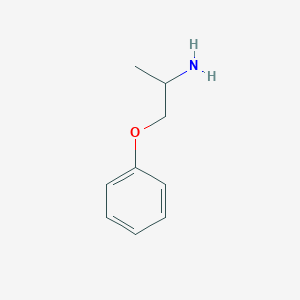
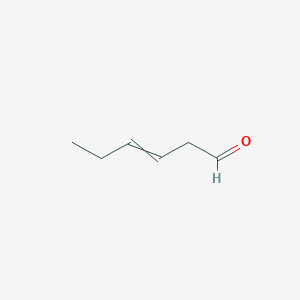
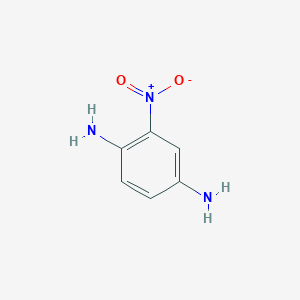
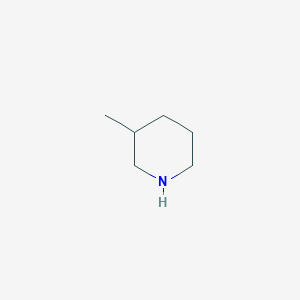
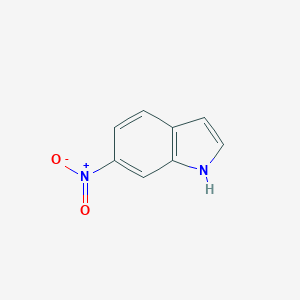
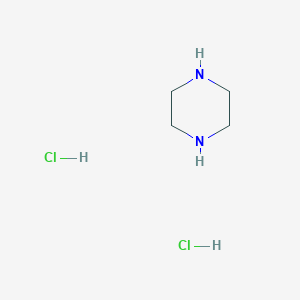
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)
